molecular formula C18H16ClN5O3 B11476295 1-(6-chloropyridazin-3-yl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(6-chloropyridazin-3-yl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11476295
M. Wt: 385.8 g/mol
InChI Key: SFEQQHUAHZCQTL-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-b]pyridin-6-one derivative characterized by a 6-chloropyridazinyl group at position 1 and a 4-hydroxy-3-methoxyphenyl moiety at position 2. Its synthesis involves a multicomponent reaction in ionic liquid ([bmim][BF₄]) with FeCl₃·6H₂O catalysis, enabling efficient cyclocondensation of aldehydes, ethyl cyanoacetate, and aminopyrazole precursors .

Properties

Molecular Formula

C18H16ClN5O3

Molecular Weight

385.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H16ClN5O3/c1-9-17-11(10-3-4-12(25)13(7-10)27-2)8-16(26)20-18(17)24(23-9)15-6-5-14(19)21-22-15/h3-7,11,25H,8H2,1-2H3,(H,20,26)

InChI Key

SFEQQHUAHZCQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)O)OC)C4=NN=C(C=C4)Cl

Origin of Product

United States

Biological Activity

The compound 1-(6-chloropyridazin-3-yl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazolo[3,4-b]pyridine core with substitutions that enhance its biological activity. The presence of the chloropyridazine and hydroxy-methoxyphenyl groups contributes to its interaction with biological targets.

Molecular Formula : C17H16ClN3O3
Molecular Weight : 345.78 g/mol

Antioxidant Activity

Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The presence of the hydroxy group in the structure enhances these antioxidant activities.

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory potential has been linked to its ability to modulate signaling pathways involved in inflammation, particularly through inhibition of NF-kB activation.

Anticancer Activity

Various studies have explored the anticancer properties of similar pyrazolo compounds. For instance, compounds with structural similarities have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with cell cycle progression and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The biological activity of 1-(6-chloropyridazin-3-yl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be attributed to specific structural features:

Structural FeatureActivity Impact
Chloropyridazine SubstituentEnhances binding affinity to target proteins
Hydroxy GroupIncreases antioxidant capacity
Methoxy GroupModulates solubility and bioavailability

Case Studies

  • In Vitro Studies : A study evaluated the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability with IC50 values suggesting potent anticancer activity.
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of the compound. Administration in carrageenan-induced paw edema models showed a significant reduction in swelling compared to control groups.

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : Interaction with enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : Alteration in the expression levels of genes associated with apoptosis and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridin-6-one derivatives exhibit structural diversity based on substituent variation. Below is a comparative analysis of key analogues:

Key Findings:

Chlorine at position 1 (6-chloropyridazinyl) may improve electrophilic reactivity compared to phenyl or dichlorophenylmethyl groups in other derivatives .

Synthetic Efficiency :

  • The use of ionic liquid ([bmim][BF₄]) and FeCl₃·6H₂O in the target compound’s synthesis mirrors methods for simpler pyrazolo[3,4-b]pyridin-6-ones, suggesting scalability and eco-friendliness compared to traditional solvents .

Structural Complexity: The tetrahydro-6H-pyridin-6-one core in the target compound introduces conformational rigidity, unlike non-hydrogenated analogues (e.g., 7H-pyridin-6-ones in ), which may influence binding affinity in biological systems .

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